molecular formula C9H8N2O B2574671 Methyl 5-ethynylpyridine-2-carboximidate CAS No. 2225136-62-7

Methyl 5-ethynylpyridine-2-carboximidate

Cat. No.: B2574671
CAS No.: 2225136-62-7
M. Wt: 160.176
InChI Key: CPVNTUDHPSUPHY-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyridine-2-carboximidate is an organic compound with the molecular formula C(_9)H(_8)N(_2)O and a molecular weight of 160.18 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with an ethynyl group at the 5-position and a carboximidate group at the 2-position. It is used in various scientific experiments due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynylpyridine-2-carboximidate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-ethynylpyridine.

    Formation of Carboximidate: The carboximidate group is introduced through a reaction with methyl chloroformate in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carboximidate group.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynylpyridine-2-carboximidate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The carboximidate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboximidate group under mild conditions.

Major Products:

    Oxidation: Formation of 5-ethynylpyridine-2-carboxylic acid.

    Reduction: Formation of 5-ethynylpiperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethynylpyridine-2-carboximidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which Methyl 5-ethynylpyridine-2-carboximidate exerts its effects is primarily through its interaction with biological targets. The ethynyl group can participate in π-π stacking interactions, while the carboximidate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    5-Ethynylpyridine: Lacks the carboximidate group, making it less versatile in certain reactions.

    Methyl 2-pyridinecarboximidate: Lacks the ethynyl group, affecting its reactivity and interaction with biological targets.

Uniqueness: Methyl 5-ethynylpyridine-2-carboximidate is unique due to the presence of both the ethynyl and carboximidate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 5-ethynylpyridine-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-3-7-4-5-8(11-6-7)9(10)12-2/h1,4-6,10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVNTUDHPSUPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC=C(C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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